Enhanced Hydrophilicity vs. Des-Hydroxy Analog: XLogP3 and TPSA Comparison
The introduction of the 3-hydroxy group dramatically alters the lipophilicity and polarity of the 2-oxopiperidine-3-carboxylate scaffold. The target compound exhibits an XLogP3 of -0.3, compared to +0.5 for the direct des-hydroxy analog ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6), representing a shift of 0.8 log units towards hydrophilicity [1][2]. The Topological Polar Surface Area (TPSA) increases correspondingly from 55.4 Ų to 75.6 Ų, a 36% increase [1][2]. These values are computed properties derived from the standardized PubChem workflows.
vs. des-hydroxy analog: XLogP3 0.5, TPSA 55.4 Ų
Δ -0.8 log units, +36% TPSA
| Evidence Dimension | Computed lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: -0.3; TPSA: 75.6 Ų |
| Comparator Or Baseline | Ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6): XLogP3: 0.5; TPSA: 55.4 Ų |
| Quantified Difference | ΔXLogP3: -0.8; ΔTPSA: +20.2 Ų (+36%) |
| Conditions | Computed values from PubChem (XLogP3 3.0 and Cactvs 3.4.x models); no experimental measurement context. |
Why This Matters
A lower XLogP3 and higher TPSA are directly correlated with improved aqueous solubility and a distinct hydrogen-bonding capacity, which can be a critical selection criterion in fragment-based drug discovery or when optimizing pharmacokinetic profiles.
- [1] PubChem. Compound Summary for CID 102476590, Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] PubChem. Compound Summary for CID 97773, 3-Carbethoxy-2-piperidone. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
